Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate
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Overview
Description
Tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate is a chemical compound with the CAS Number: 1131220-82-0 . It has a molecular weight of 342.23 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 342.23 .Scientific Research Applications
Novel Synthesis Techniques
One application involves the novel synthesis of cis-3,5-disubstituted morpholine derivatives, where 1-tert-Butyl-2-(allyloxymethyl)aziridine was transformed diastereoselectively into cis-3,5-di(bromomethyl)-4-tert-butylmorpholine, demonstrating the flexibility of tert-butyl morpholine derivatives in electrophile-induced ring closure and nucleophilic displacement reactions for synthesizing complex morpholine structures (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
Safety-Catch Nitrogen Protecting Group Development
Another significant application is the development of the 9-(4-bromophenyl)-9-fluorenyl (BrPhF) group as a novel safety-catch amine protection. This approach showcases the utility of tert-butyl esters in palladium-catalyzed cross-coupling reactions, enabling effective activation and subsequent mild cleavage under controlled conditions, which is crucial for synthesizing complex organic compounds with precision (Surprenant & Lubell, 2006).
Photoresist Applications in Material Science
Research also extends to the copolymerization of tert-butyl methacrylate with 2-propenyl isocyanate, aiming at photoresist applications. This study highlights the polymer's potential in the electronics industry, where precise patterning and material stability are paramount. The findings underscore the role of tert-butyl derivatives in creating polymers with desirable properties such as high glass transition temperatures and specific reactivity towards nucleophiles (Ferbitz & Mormann, 2003).
Enhancement of Luminescence in Lanthanide Complexes
Additionally, tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate derivatives have been explored in the synthesis and characterization of lanthanide coordination polymers, with a focus on enhancing luminescent properties. This application is pivotal for the development of new materials for optical devices, demonstrating the compound's relevance in materials chemistry (Raphael, Reddy, Vasudevan, & Cowley, 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO3/c1-15(2,3)20-14(18)17-8-9-19-13(10-17)11-4-6-12(16)7-5-11/h4-7,13H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIDDBRUOCXTAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC(C1)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131220-82-0 |
Source
|
Record name | tert-butyl 2-(4-bromophenyl)morpholine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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